
(2R)-1-(benzylideneamino)-3-phenoxypropan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(Benzylideneamino)-3-phenoxypropan-2-ol is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of a benzylideneamino group attached to the first carbon, a phenoxy group attached to the third carbon, and a hydroxyl group attached to the second carbon of a propane backbone. The ®-configuration indicates that the compound is optically active and has a specific three-dimensional arrangement.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(Benzylideneamino)-3-phenoxypropan-2-ol typically involves the following steps:
Formation of the Benzylideneamino Group: This can be achieved by reacting benzaldehyde with an appropriate amine under acidic or basic conditions to form the Schiff base.
Introduction of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction, where a phenol reacts with a suitable halogenated propane derivative.
Hydroxylation: The hydroxyl group can be introduced through a reduction reaction, such as the reduction of a ketone or aldehyde intermediate.
Industrial Production Methods: Industrial production of ®-1-(Benzylideneamino)-3-phenoxypropan-2-ol may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to increase yield and purity. The use of chiral catalysts or chiral starting materials can ensure the production of the ®-enantiomer.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzylideneamino group can be reduced to form a primary amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under reflux conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenoxy derivatives.
Chemistry:
Synthesis of Chiral Compounds: ®-1-(Benzylideneamino)-3-phenoxypropan-2-ol can be used as a chiral building block in the synthesis of other optically active compounds.
Catalysis: It can be used as a ligand in asymmetric catalysis to produce enantiomerically pure products.
Biology:
Enzyme Inhibition: The compound can be studied for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.
Receptor Binding: It can be used in studies to understand receptor-ligand interactions.
Medicine:
Drug Development: The compound can be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Pharmacokinetics: Studies can be conducted to understand its absorption, distribution, metabolism, and excretion in biological systems.
Industry:
Material Science: The compound can be used in the development of new materials with specific optical or mechanical properties.
Chemical Manufacturing: It can be used as an intermediate in the production of other valuable chemicals.
作用機序
The mechanism of action of ®-1-(Benzylideneamino)-3-phenoxypropan-2-ol depends on its specific application. For example:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity.
Receptor Binding: The compound may interact with specific receptors on cell surfaces, triggering a cascade of intracellular signaling pathways.
Molecular Targets and Pathways:
Enzymes: Specific enzymes involved in metabolic pathways.
Receptors: Cell surface receptors involved in signal transduction.
類似化合物との比較
(S)-1-(Benzylideneamino)-3-phenoxypropan-2-ol: The enantiomer of the compound with the opposite configuration.
1-(Benzylideneamino)-3-phenoxypropan-2-ol: The racemic mixture containing both ®- and (S)-enantiomers.
1-(Benzylideneamino)-3-phenoxypropan-1-ol: A structural isomer with the hydroxyl group on the first carbon.
Uniqueness:
Chirality: The ®-configuration provides specific optical activity and potential for enantioselective reactions.
Functional Groups: The combination of benzylideneamino, phenoxy, and hydroxyl groups offers unique reactivity and potential for diverse chemical transformations.
特性
分子式 |
C16H17NO2 |
|---|---|
分子量 |
255.31 g/mol |
IUPAC名 |
(2R)-1-(benzylideneamino)-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C16H17NO2/c18-15(13-19-16-9-5-2-6-10-16)12-17-11-14-7-3-1-4-8-14/h1-11,15,18H,12-13H2/t15-/m1/s1 |
InChIキー |
LTIABFFHXDWZHJ-OAHLLOKOSA-N |
異性体SMILES |
C1=CC=C(C=C1)C=NC[C@H](COC2=CC=CC=C2)O |
正規SMILES |
C1=CC=C(C=C1)C=NCC(COC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


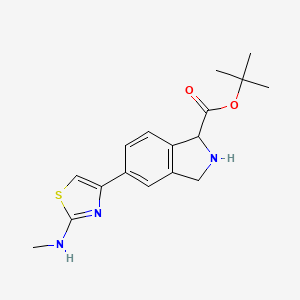
![[1,1,1-Trimethyl-N-(trimethylsilyl)silanaminato]bis(triphenylphosphine)nickel](/img/structure/B13092160.png)

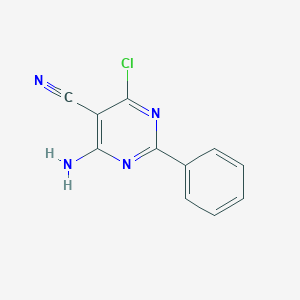
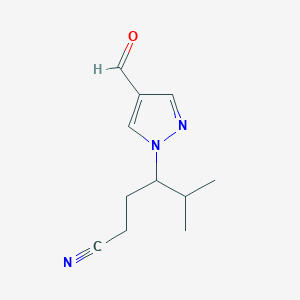
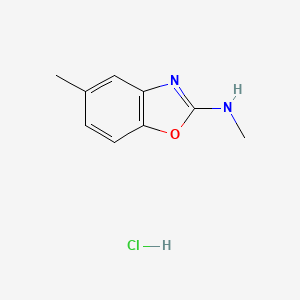
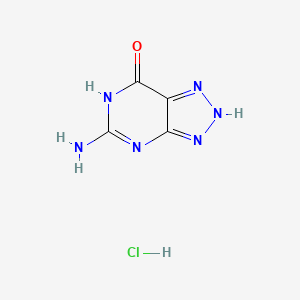
![Cuprate(2-),bis[4-(3-hydroxy-3-phenyl-1-triazenyl)benzenesulfonato(2-)]-,dihydrogen](/img/structure/B13092185.png)
![7-Phenyl-8-(prop-2-yn-1-yl)[1,2,4]triazolo[1,5-c]pyrimidin-5-amine](/img/structure/B13092190.png)

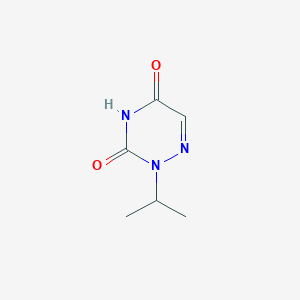

![5-chloro-2-(2-hydroxyethyl)-2H-benzo[f]isoindole-4,9-dione](/img/structure/B13092224.png)
![2-((1R,4R)-4-(4-(7-amino-5-methylpyrazolo[1,5-a]pyrimidin-6-yl)phenyl)cyclohexyl)acetic acid](/img/structure/B13092229.png)
